molecular formula C13H14ClF2NO B2643084 3-(3-Chlorophenyl)-1-(3-(difluoromethyl)azetidin-1-yl)propan-1-one CAS No. 2309538-14-3

3-(3-Chlorophenyl)-1-(3-(difluoromethyl)azetidin-1-yl)propan-1-one

Cat. No. B2643084
CAS RN: 2309538-14-3
M. Wt: 273.71
InChI Key: VODYDLPCHLYYCD-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-(3-(difluoromethyl)azetidin-1-yl)propan-1-one, also known as CDC or DFCF, is a synthetic compound that belongs to the class of cathinones. It has gained significant attention in scientific research due to its potential applications in the field of pharmacology and neuroscience.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-(3-(difluoromethyl)azetidin-1-yl)propan-1-one involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This leads to an increase in dopamine levels in the synaptic cleft, which can result in euphoria, increased energy, and other effects associated with the use of stimulants. The exact mechanism by which this compound affects dopamine signaling is still being investigated.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-Chlorophenyl)-1-(3-(difluoromethyl)azetidin-1-yl)propan-1-one are primarily related to its effects on dopamine signaling. This compound has been shown to increase dopamine levels in the brain, leading to effects such as euphoria, increased energy, and enhanced cognitive function. However, prolonged use of this compound can lead to tolerance, dependence, and other adverse effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3-Chlorophenyl)-1-(3-(difluoromethyl)azetidin-1-yl)propan-1-one in lab experiments is its high affinity for the dopamine transporter, which allows for the investigation of dopamine signaling and its role in neurological disorders. However, the use of this compound also has limitations, such as the potential for toxicity and the need for specialized equipment and knowledge of organic chemistry.

Future Directions

There are several future directions for research on 3-(3-Chlorophenyl)-1-(3-(difluoromethyl)azetidin-1-yl)propan-1-one. One area of interest is the investigation of its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further research is needed to determine the long-term effects of this compound on the brain and its potential for therapeutic use in neurological disorders. Finally, the development of new synthetic methods for the production of this compound may lead to improvements in its purity and safety.

Synthesis Methods

The synthesis method of 3-(3-Chlorophenyl)-1-(3-(difluoromethyl)azetidin-1-yl)propan-1-one involves the reaction of 3-chloropropiophenone with difluoromethylazetidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through recrystallization or chromatography. The synthesis of this compound requires specialized equipment and knowledge of organic chemistry.

Scientific Research Applications

3-(3-Chlorophenyl)-1-(3-(difluoromethyl)azetidin-1-yl)propan-1-one has been extensively studied for its potential applications in pharmacology and neuroscience. It has been shown to have a high affinity for the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain. This compound has been used in various in vitro and in vivo studies to investigate the mechanisms underlying dopamine signaling and its role in addiction and other neurological disorders.

properties

IUPAC Name

3-(3-chlorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF2NO/c14-11-3-1-2-9(6-11)4-5-12(18)17-7-10(8-17)13(15)16/h1-3,6,10,13H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODYDLPCHLYYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC(=CC=C2)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one

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